3-(3-Isopropylphenoxy)piperidine
Overview
Description
3-(3-Isopropylphenoxy)piperidine is a chemical compound with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a phenoxy group substituted with an isopropyl group at the meta position .
Mechanism of Action
Target of Action
It is known that piperidine derivatives have been observed to have therapeutic properties, including anticancer potential .
Mode of Action
Piperidine, a major component of this compound, has been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Biochemical Pathways
Piperidine derivatives have been found to influence a variety of biochemical pathways, particularly those involved in cancer progression .
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
3-(3-Isopropylphenoxy)piperidine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in changes in the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression . At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage. These adverse effects are often dose-dependent and can vary between different animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound can also affect the levels of key metabolites and the overall metabolic flux within the cell, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms, and it can bind to specific proteins that facilitate its distribution within the cell. The localization and accumulation of this compound within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound within the cell can determine its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 3-(3-Isopropylphenoxy)piperidine typically involves the reaction of 3-isopropylphenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(3-Isopropylphenoxy)piperidine can undergo various chemical reactions, including:
Scientific Research Applications
3-(3-Isopropylphenoxy)piperidine has several applications in scientific research:
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
3-(3-Isopropylphenoxy)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has similar structural features but different biological activities.
Piperidine: The parent compound, piperidine, is a simpler structure and serves as a precursor for many derivatives.
3-(3-Isopropylphenoxy)methylpiperidine: This compound has a similar structure but with a methyl group attached to the piperidine ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3-propan-2-ylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)12-5-3-6-13(9-12)16-14-7-4-8-15-10-14/h3,5-6,9,11,14-15H,4,7-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWHZTTYBNONX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663031 | |
Record name | 3-[3-(Propan-2-yl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-41-6 | |
Record name | 3-[3-(1-Methylethyl)phenoxy]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946714-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Propan-2-yl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.